molecular formula C18H17ClN2S B4686759 (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine

(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine

Cat. No. B4686759
M. Wt: 328.9 g/mol
InChI Key: WYDZCEKGZXEYLB-UHFFFAOYSA-N
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Description

The compound (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine, also known as CPTA, is a synthetic compound with potential applications in the field of medicinal chemistry. CPTA belongs to the class of thiazolylidene amines, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine has been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In a recent study, this compound was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in inflammation and cell damage.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine has several advantages for lab experiments, including its high potency and broad-spectrum activity against various microorganisms and cancer cell lines. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Additionally, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine. First, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its safety and efficacy in vivo. Third, the potential synergistic effects of this compound with other drugs or compounds need to be explored. Fourth, the development of novel formulations or delivery systems for this compound could improve its solubility and bioavailability. Finally, the potential clinical applications of this compound, such as in the treatment of microbial infections or cancer, need to be investigated.

properties

IUPAC Name

N-(2-chlorophenyl)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-3-21-17(14-10-8-13(2)9-11-14)12-22-18(21)20-16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDZCEKGZXEYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
Reactant of Route 2
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
Reactant of Route 3
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
Reactant of Route 4
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
Reactant of Route 5
Reactant of Route 5
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine
Reactant of Route 6
Reactant of Route 6
(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine

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